

The role of HSD17B13 in the progression of NAFLD to NASH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hsd17B13-IN-57*

Cat. No.: *B15137394*

[Get Quote](#)

An In-depth Technical Guide on the Role of HSD17B13 in the Progression of NAFLD to NASH

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe inflammatory state of non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma (HCC).[1][2] In the quest for effective therapeutics, 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated protein, has emerged as a high-priority target.[3][4] This validation is strongly supported by human genetics, where loss-of-function variants in the HSD17B13 gene are robustly associated with protection against NASH progression and its severe complications.[5][6] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biology of HSD17B13, the protective mechanisms of its genetic variants, and its promise as a therapeutic target for NASH.

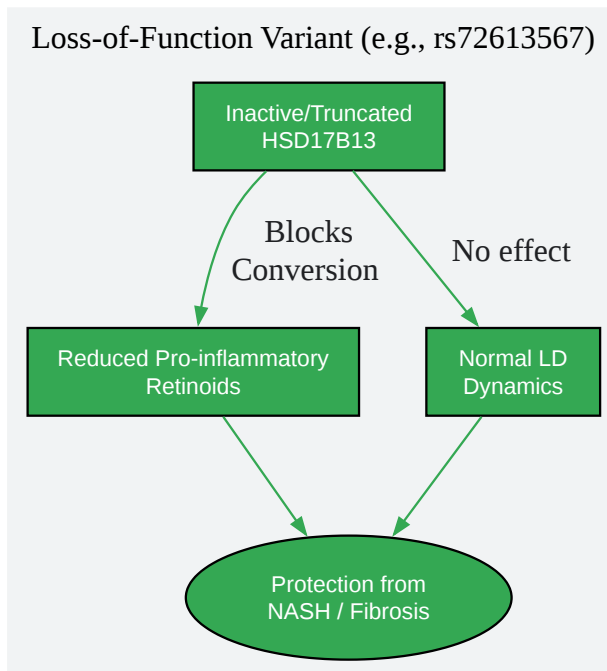
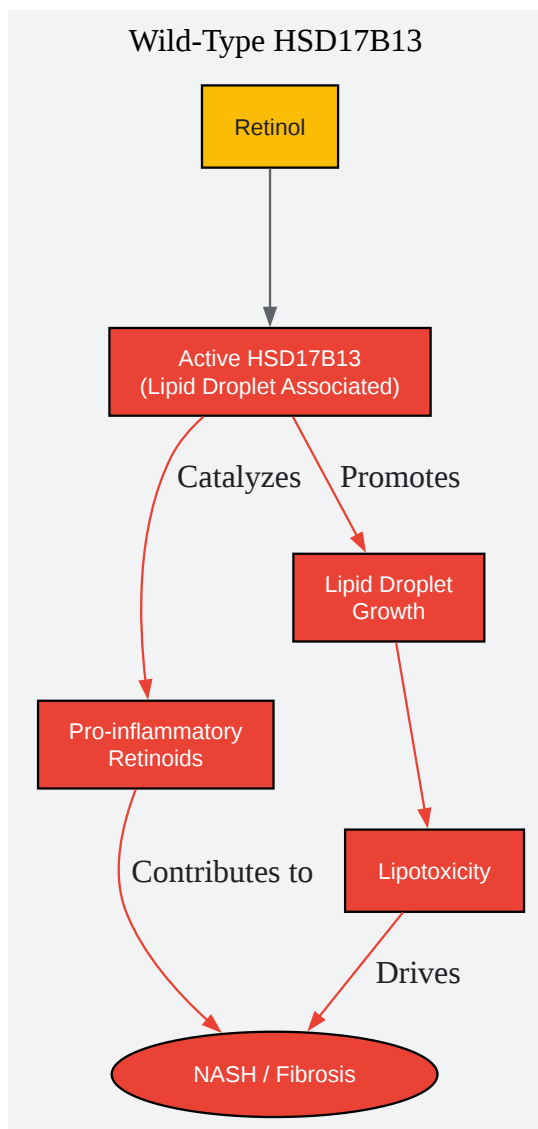
HSD17B13: Gene, Protein, and Cellular Function

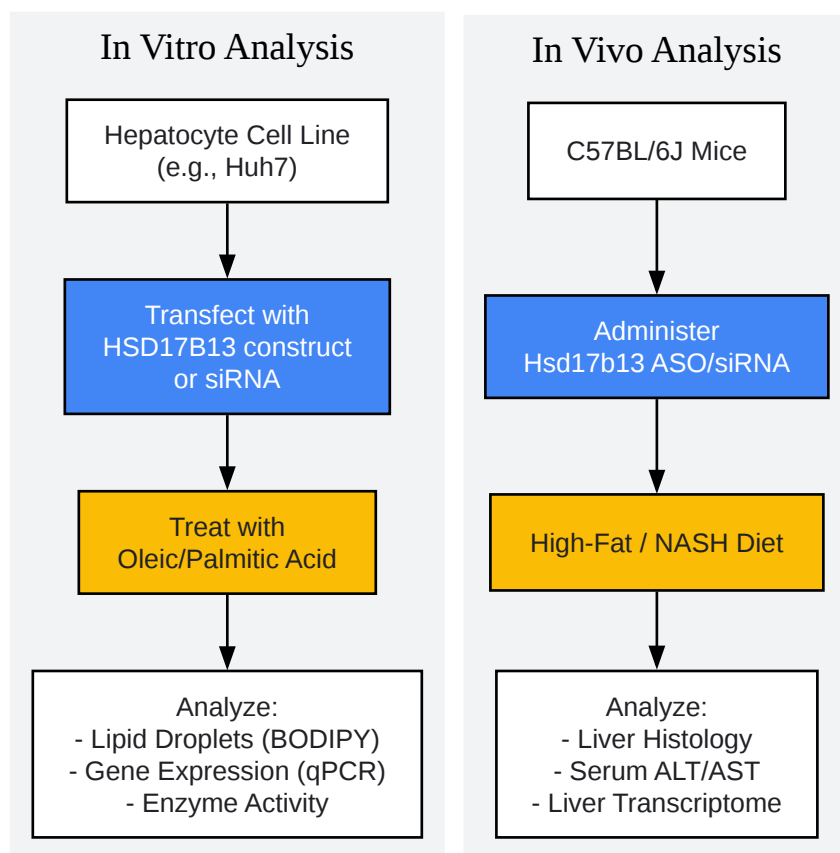
HSD17B13 is a member of the large hydroxysteroid 17 β -dehydrogenase family of enzymes, which are primarily involved in the metabolism of steroids and other lipids.[7][8] The HSD17B13 protein is uniquely and abundantly expressed in the liver, specifically within hepatocytes.[3][9] At the subcellular level, it is targeted from the endoplasmic reticulum to the surface of lipid droplets (LDs), organelles responsible for storing neutral lipids.[3][10] This localization is critical to its function and places it at the nexus of hepatic lipid metabolism.[11]

While its complete substrate profile is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol (Vitamin A) to retinaldehyde. [3][12] Given its enzymatic family, it is also implicated in the metabolism of steroids and pro-inflammatory lipid mediators like leukotrienes. [1][13] Overexpression of wild-type HSD17B13 in hepatocytes promotes the accumulation of intracellular triglycerides and leads to the formation of larger lipid droplets, suggesting a direct role in fostering the steatotic environment characteristic of NAFLD. [14][15]

Regulation of HSD17B13 Expression in NAFLD

In patients with NAFLD, the hepatic expression of HSD17B13 is significantly upregulated compared to healthy individuals. [1][12] This increase is driven by key transcription factors that regulate lipid homeostasis. The expression of HSD17B13 is induced by the liver X receptor α (LXR α) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis. [2][3][16] This regulatory pathway suggests that HSD17B13 is part of a feed-forward loop that promotes lipid accumulation in the liver, contributing to the pathogenesis of steatosis. [7]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The role of HSD17B13 in the progression of NAFLD to NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137394#the-role-of-hsd17b13-in-the-progression-of-nafl-d-to-nash]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com